molecular formula C14H17N3O B12231753 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide

1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B12231753
M. Wt: 243.30 g/mol
InChI Key: NLZHGGFYAXCENM-UHFFFAOYSA-N
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Description

1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyanophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide can be achieved through various methods. One common approach involves the reaction of piperidine with 3-cyanobenzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

1-[(3-Cyanophenyl)methyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-[(3-cyanophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H17N3O/c15-9-11-2-1-3-12(8-11)10-17-6-4-13(5-7-17)14(16)18/h1-3,8,13H,4-7,10H2,(H2,16,18)

InChI Key

NLZHGGFYAXCENM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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